sodium;2-methylpropanoate

Virology Epstein-Barr virus HDAC inhibitor selectivity

Sodium 2-methylpropanoate (CAS 996-30-5), commonly named sodium isobutyrate, is the sodium salt of the branched short-chain fatty acid isobutyric acid (2-methylpropanoic acid) with molecular formula C₄H₇NaO₂ and a molecular weight of 110.09 g/mol. Unlike its straight-chain constitutional isomer sodium n-butyrate (sodium butanoate), the isobutyrate anion carries a methyl branch at the α-carbon, conferring distinct physicochemical properties, biological activity profiles, and industrial performance characteristics.

Molecular Formula C4H7NaO2
Molecular Weight 110.09 g/mol
Cat. No. B7818545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-methylpropanoate
Molecular FormulaC4H7NaO2
Molecular Weight110.09 g/mol
Structural Identifiers
SMILESCC(C)C(=O)[O-].[Na+]
InChIInChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
InChIKeyTWEGKFXBDXYJIU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Methylpropanoate (Sodium Isobutyrate) Procurement-Grade Overview: Branched-Chain C4 Carboxylate Salt for Differentiated Research & Industrial Applications


Sodium 2-methylpropanoate (CAS 996-30-5), commonly named sodium isobutyrate, is the sodium salt of the branched short-chain fatty acid isobutyric acid (2-methylpropanoic acid) with molecular formula C₄H₇NaO₂ and a molecular weight of 110.09 g/mol [1]. Unlike its straight-chain constitutional isomer sodium n-butyrate (sodium butanoate), the isobutyrate anion carries a methyl branch at the α-carbon, conferring distinct physicochemical properties, biological activity profiles, and industrial performance characteristics [1][2]. It is supplied as a white crystalline powder with high aqueous solubility and is employed across cell biology, animal nutrition, ionic-liquid research, and chemical synthesis [1].

Why Sodium Butyrate, Sodium Propionate, or Sodium Valerate Cannot Substitute Sodium 2-Methylpropanoate in Research and Industrial Protocols


Sodium 2-methylpropanoate is frequently conflated with its linear isomer sodium n-butyrate in biological reagent catalogues; however, the α-methyl branch of the isobutyrate anion fundamentally alters its molecular recognition, metabolic fate, and phase behavior [1][2]. Direct comparative studies demonstrate that sodium isobutyrate fails to recapitulate key biological activities of sodium n-butyrate—including HDAC inhibition potency, viral lytic cycle reactivation, and hormonal gene induction—while exhibiting entirely distinct thermophysical properties as a molten salt that lacks the liquid-crystalline mesophase of its linear counterpart [1][2][3]. Substituting another short-chain fatty acid salt such as sodium propionate or sodium valerate similarly introduces divergent chain-length effects on cell proliferation, gene expression, and metabolic regulation [2][3]. The quantitative evidence below demonstrates that in-class compounds are not functionally interchangeable and that procurement decisions must be guided by application-specific performance data.

Product-Specific Quantitative Evidence Guide: Sodium 2-Methylpropanoate vs. Sodium Butyrate, Sodium Propionate & Sodium Valerate


Differential Epstein-Barr Virus (EBV) Lytic Reactivation: Sodium Isobutyrate Does Not Reactivate EBV Whereas Sodium Butyrate Does

In a systematic screen of 16 structurally related short- and medium-chain fatty acids for gammaherpesvirus lytic cycle reactivation, sodium butyrate (NaB) robustly reactivated Epstein-Barr virus (EBV) in cell culture, whereas sodium isobutyrate did not reactivate EBV despite being a known histone deacetylase (HDAC) inhibitor [1]. Kaposi's sarcoma-associated herpesvirus (KSHV) was reactivated by all SCFA HDAC inhibitors tested, including isobutyrate, demonstrating that the differential effect is virus-specific and structure-dependent [1]. This functional divergence between the linear and branched C4 carboxylates has direct implications for oncolytic therapy research and for mechanistic studies of viral latency-to-lytic switching.

Virology Epstein-Barr virus HDAC inhibitor selectivity

Prolactin-Induced Casein Gene Expression: Sodium Isobutyrate Is Essentially Ineffective vs. Complete Inhibition by Sodium Butyrate at 25 mM

In pseudopregnant rabbit mammary explants cultured for 24 h, sodium butyrate at 25 mM totally prevented prolactin (PRL)-induced accumulation of αs1-casein mRNA, whereas sodium isobutyrate at identical concentrations was essentially ineffective [1]. Sodium butyrate also inhibited the generation of a membrane-derived factor that stimulates β-casein gene transcription in isolated nuclei; sodium isobutyrate did not reproduce this inhibition [1]. These findings establish a stark functional dichotomy between the linear and branched C4 carboxylate salts in a physiologically relevant tissue explant model.

Mammary gland biology Lactation Gene expression

Histone Deacetylase Inhibition and Steroid Hormone-Mediated Gene Induction: Isobutyrate Is a Less Potent HDAC Inhibitor Than Butyrate or Propionate

In chick oviduct explants, the short-chain aliphatic acid salts butyrate and propionate at 2–5 mM effectively inhibited histone deacetylation and prevented the hormonal induction of the ovalbumin and transferrin genes; the less potent deacetylase inhibitor isobutyrate was correspondingly less effective in blocking egg-white mRNA induction, and acetate had little effect at concentrations up to 15 mM [1]. This rank-order potency (butyrate ≈ propionate > isobutyrate ≫ acetate) directly links the structural feature of α-carbon branching to attenuated HDAC inhibitory activity and downstream transcriptional consequences.

Epigenetics HDAC inhibition Gene regulation

Colonic Carcinoma Cell Proliferation: Isobutyrate Does Not Inhibit Growth Whereas Butyrate, Propionate, and Valerate Do

A head-to-head comparison of seven SCFAs (acetate, propionate, butyrate, isobutyrate, valerate, isovalerate, caproate) across three human colonic adenocarcinoma cell lines (HT-29, SW-948, Caco-2) demonstrated that butyrate, propionate, and valerate inhibited cell proliferation, whereas isobutyrate, isovalerate, acetate, and caproate did not influence cell proliferation [1]. Alkaline phosphatase (AP) and dipeptidyl aminopeptidase IV (DPP IV) activities—markers of enterocytic differentiation—were strongly stimulated by butyrate but not by isobutyrate [1]. The study concluded that the effect of SCFAs on cell proliferation and differentiation depends on both carbon number and molecular configuration [1].

Colon cancer Cell proliferation SCFA

Thermophysical Differentiation: Sodium Isobutyrate Exhibits a ~90°C Useful Liquid Range Without Liquid-Crystal Formation, Unlike Sodium n-Butyrate

Thermodynamic and transport measurements on molten alkali-metal carboxylates revealed that sodium isobutyrate possesses a useful liquid range of approximately 90°C without forming a liquid-crystalline mesophase, in contrast to its linear isomer sodium n-butyrate, which transforms into a liquid crystal at ~250°C and into the isotropic liquid at 324°C [1]. Sodium propionate has a narrower liquid range of ~60°C, while sodium isovalerate exhibits mesophase transitions at 188°C and 280°C [1]. This branching-dependent mesophase behavior makes sodium isobutyrate a simpler isotropic ionic liquid model system for thermophysical studies.

Ionic liquids Thermal analysis Mesophase

Rumen Nitrogen Utilization in Cattle: Sodium Isobutyrate Supplementation Improves Nitrogen Balance by 124.83% Over Control

In a controlled feeding trial using crossbred rumen-fistulated cattle fed wheat straw, ground maize, and sodium sulphate (N:S ratio 10:1), dietary supplementation with sodium isobutyrate (0.75% of total dry matter intake) significantly improved crude protein digestibility by 7.95 percentage points (P<0.05) and increased nitrogen balance from 8.94 g/day (control) to 20.10 g/day, representing a 124.83% improvement (P<0.05) [1]. Ruminal branched-chain fatty acid concentrations (isobutyrate, 2-methylbutyrate, isovalerate) were significantly higher in the supplemented group, and ruminal fluid volume and liquid digesta flow rate also increased significantly (P<0.05) [1].

Ruminant nutrition Nitrogen utilization Feed additive

Best Research & Industrial Application Scenarios for Sodium 2-Methylpropanoate Based on Differentiated Evidence


Selective Gammaherpesvirus Lytic Reactivation Studies (KSHV vs. EBV)

Sodium isobutyrate is the reagent of choice when experimental protocols require HDAC-inhibitor-mediated reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV) without concomitant Epstein-Barr virus (EBV) lytic induction. As demonstrated by Gorres et al. (2014), sodium butyrate reactivates both EBV and KSHV, whereas sodium isobutyrate reactivates KSHV but not EBV [1]. This selectivity is critical for oncolytic virotherapy research, viral latency mechanistic studies, and screening campaigns where EBV reactivation would confound interpretation.

Negative Control for Sodium Butyrate in Mammary Gland and Lactation Biology

In prolactin-induced casein gene expression studies using rabbit mammary explant models, sodium isobutyrate at concentrations up to 25 mM is essentially inert, while sodium butyrate produces complete inhibition at the same concentration [1]. Procurement of sodium isobutyrate as a structurally matched, inactive isomer enables rigorous negative-control experiments that distinguish HDAC-inhibition-dependent transcriptional effects from non-specific carboxylate salt effects in mammary epithelial cell biology.

Graded HDAC Inhibition for Epigenetic Mechanism-of-Action Studies

The established rank-order potency for HDAC inhibition and steroid-hormone gene-induction blockade—butyrate ≈ propionate > isobutyrate ≫ acetate—positions sodium isobutyrate as an intermediate-potency tool compound [1]. This enables dose-response and structure-activity relationship (SAR) studies in chick oviduct and other steroid-responsive systems where a moderate HDAC inhibitor is required to dissect the quantitative relationship between histone acetylation levels and transcriptional output.

Isotropic Ionic Liquid Model System Without Liquid-Crystal Interference

For thermophysical studies of molten carboxylate salts, sodium isobutyrate provides a useful liquid range of approximately 90°C as a pure isotropic liquid, free of the smectic-A liquid-crystal mesophase that complicates measurements on sodium n-butyrate (mesophase 250–324°C) and sodium isovalerate (mesophase 188–280°C) [1]. This property makes sodium isobutyrate suitable for viscosity, electrical conductivity, and heat-capacity measurements requiring a homogeneous liquid phase over a wide temperature window.

Technical Documentation Hub

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38 linked technical documents
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